molecular formula C16H26N2O3S B2697924 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea CAS No. 1396746-46-5

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2697924
CAS RN: 1396746-46-5
M. Wt: 326.46
InChI Key: RDUFXVQQZUQKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenethyl)urea, also known as HMBMU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes. In

Scientific Research Applications

Directed Lithiation and Electrophile Reactions

Research led by Smith, El-Hiti, and Alshammari (2013) explored the directed lithiation of compounds related to the specified urea at low temperatures, with the resulting dilithium reagents interacting with various electrophiles. This method could yield substituted products with potential applications in synthetic chemistry and drug design (Smith, El-Hiti, & Alshammari, 2013).

Potential Anticancer Agents

Gaudreault et al. (1988) studied derivatives of similar urea compounds for their cytotoxic effects on human adenocarcinoma cells. Some derivatives showed significant cytotoxicity, indicating potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds could have implications in the treatment of diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Free Radical Scavenging and Myocardial Infarction

Hashimoto et al. (2001) investigated a novel low-molecular-weight free radical scavenger related to the specified urea. They explored its effects on myocardial infarct size, indicating potential use in cardiovascular therapeutics (Hashimoto et al., 2001).

Neuropeptide Y5 Receptor Antagonism

Fotsch et al. (2001) developed trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. These compounds could be significant in the treatment of obesity and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Gelation and Rheological Properties

Lloyd and Steed (2011) studied hydrogels formed by similar urea compounds, focusing on their morphological and rheological properties. Such research can contribute to material science, particularly in designing new types of gels and biomaterials (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-16(20,9-11-22-3)12-18-15(19)17-10-8-13-4-6-14(21-2)7-5-13/h4-7,20H,8-12H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFXVQQZUQKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NCCC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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